5-AMINO-3-[(1Z)-2-[5-(5-CHLORO-2-METHOXYPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
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Overview
Description
“5-AMINO-3-[(1Z)-2-[5-(5-CHLORO-2-METHOXYPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE” is a complex organic compound that features a pyrazole ring substituted with various functional groups. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Functionalization: Introduction of the amino, cyano, and hydroxyethyl groups can be done through various substitution reactions, often under controlled conditions to ensure selectivity.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions could target the cyano group, potentially converting it to an amine.
Substitution: Various substitution reactions could occur at the amino or chloro groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the hydroxyethyl group could yield a carboxylic acid, while reduction of the cyano group could yield an amine.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Medicinal Chemistry: Potential as a drug candidate due to its complex structure and functional groups.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Biology: Use as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action would depend on the specific biological target and pathway. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-{(Z)-2-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-1-cyanoethenyl}-1H-pyrazole-4-carbonitrile
- 5-amino-3-{(Z)-2-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide
Uniqueness
The uniqueness of the compound lies in its specific functional groups and their arrangement, which can confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H16ClN5O3 |
---|---|
Molecular Weight |
409.8g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C20H16ClN5O3/c1-28-17-4-2-13(21)9-15(17)18-5-3-14(29-18)8-12(10-22)19-16(11-23)20(24)26(25-19)6-7-27/h2-5,8-9,27H,6-7,24H2,1H3/b12-8+ |
InChI Key |
MCQMDKAVUNWPGX-XYOKQWHBSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO |
Origin of Product |
United States |
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